
2,5-Dichlorobenzyl cyanide
Overview
Description
2,5-Dichlorobenzyl cyanide is an organic compound with the molecular formula C8H5Cl2N. It is also known as (2,5-Dichlorophenyl)acetonitrile. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring and a cyanide group attached to the benzyl position. It is a pale-yellow solid at room temperature and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis, mainly for the preparation of other compounds such as various nitriles, alcohols, and amides .
Mode of Action
It is generally used as a reagent in organic synthesis, implying that it likely interacts with other molecules to form new compounds .
Result of Action
As a reagent in organic synthesis, it contributes to the formation of various other compounds .
Action Environment
Like many chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,5-Dichlorobenzyl cyanide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome c oxidase (CCOx) in mitochondria, where it can inhibit or stimulate the enzyme’s activity depending on the concentration . At low concentrations, this compound stimulates CCOx activity, enhancing mitochondrial electron transport and increasing intracellular ATP levels . At higher concentrations, it inhibits CCOx, leading to reduced ATP production and potential cytotoxic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter mitochondrial bioenergetics by modulating the activity of cytochrome c oxidase . This modulation can lead to changes in cell proliferation and energy metabolism. Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further affecting cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as cytochrome c oxidase. At the molecular level, it binds to the heme a3 prosthetic group in CCOx, affecting the enzyme’s activity . This binding can either stimulate or inhibit the enzyme, depending on the concentration of this compound. Additionally, it can lead to the removal of constitutive inhibitory glutathionylation on the catalytic subunits of CCOx, further modulating its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to this compound can lead to sustained changes in mitochondrial function and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate mitochondrial function and enhance cellular bioenergetics . At higher doses, it can induce toxic effects, including oxidative stress, apoptosis, and impaired cellular function . Threshold effects have been observed, where specific dosages lead to significant changes in cellular and physiological responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome c oxidase, influencing metabolic flux and metabolite levels . The compound can modulate the tricarboxylic acid (TCA) cycle and related metabolic processes, affecting energy production and cellular metabolism . Additionally, it can be metabolized into other compounds, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within cells can influence its activity and function, with specific transporters playing a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its interaction with mitochondrial cytochrome c oxidase suggests its localization within mitochondria, where it exerts its effects on cellular bioenergetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzyl cyanide can be synthesized through several methods. One common method involves the cyanidation of halogenated aromatics. For instance, the reaction of 2,5-dichlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic ammoxidation of benzyl alcohols or methyl aromatics. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichlorobenzyl cyanide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Sodium cyanide (NaCN) in the presence of a solvent like DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Oxidation: Benzoic acids.
Substitution: Various substituted benzyl compounds.
Reduction: Primary amines.
Scientific Research Applications
2,5-Dichlorobenzyl cyanide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl cyanide
- 2,6-Dichlorobenzyl cyanide
- 3,4-Dichlorobenzyl cyanide
Comparison: 2,5-Dichlorobenzyl cyanide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound exhibits distinct chemical and biological properties, making it particularly valuable in certain applications .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUBZPCKOYSHNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393380 | |
| Record name | 2,5-dichlorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-50-6 | |
| Record name | 2,5-dichlorobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)

![Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1364374.png)
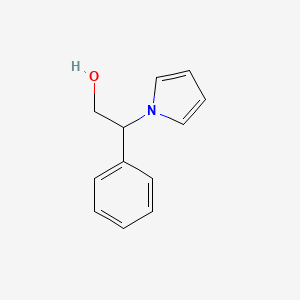
![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)

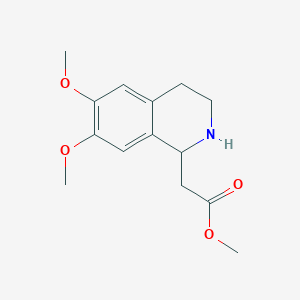
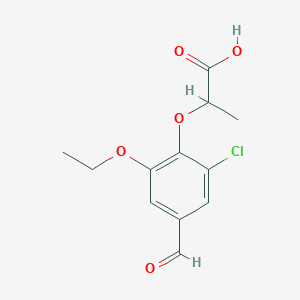
![2-({4-[4-({[2-Carboxycyclohexyl]carbonyl}amino)phenoxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1364397.png)


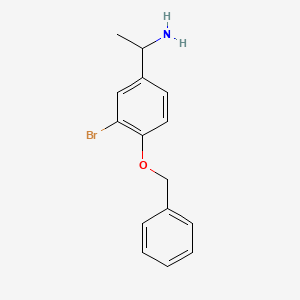
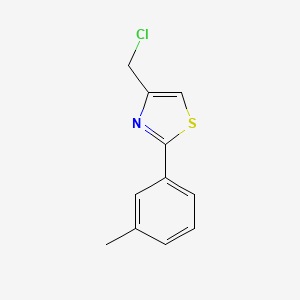
![3,7,9-Trioxatricyclo[4.2.1.02,4]nonan-5-yl 4-methylbenzenesulfonate](/img/structure/B1364421.png)
